molecular formula C21H22N2OS B303915 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

货号 B303915
分子量: 350.5 g/mol
InChI 键: FAPUUAUVVNHOOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone inhibits BTK, a non-receptor tyrosine kinase that is essential for BCR signaling. BTK is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone blocks BCR signaling and induces apoptosis in B-cell malignancies. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone also inhibits B-cell activation and proliferation, which are key processes in the development and progression of B-cell malignancies. In addition, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to modulate the immune microenvironment, promoting anti-tumor immunity and reducing immune suppression.

实验室实验的优点和局限性

One of the main advantages of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its specificity for BTK, which reduces off-target effects and toxicity. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its potential to induce resistance, which has been observed in some preclinical models. Further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it.

未来方向

Several future directions for the development and application of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone can be identified. First, clinical trials are ongoing to evaluate the safety and efficacy of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in patients with B-cell malignancies. The results of these trials will provide important information on the clinical utility of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone. Second, combination therapies with (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and other anti-cancer agents, such as immune checkpoint inhibitors, are being explored to enhance anti-tumor immunity and improve treatment outcomes. Third, the potential of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in other diseases, such as autoimmune disorders, is also being investigated. Finally, further studies are needed to understand the mechanisms of resistance to (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and to develop strategies to overcome it.

合成方法

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)amine to form the intermediate compound. The intermediate compound is further reacted with 4-dimethylaminopyridine and triethylamine to produce the final product, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone.

科学研究应用

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has demonstrated potent anti-tumor activity and has shown to be well-tolerated. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to synergize with other anti-cancer agents, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.

属性

产品名称

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

分子式

C21H22N2OS

分子量

350.5 g/mol

IUPAC 名称

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C21H22N2OS/c1-13-8-10-14(11-9-13)19(24)20-18(22)16-12-15-6-4-2-3-5-7-17(15)23-21(16)25-20/h8-12H,2-7,22H2,1H3

InChI 键

FAPUUAUVVNHOOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

规范 SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。